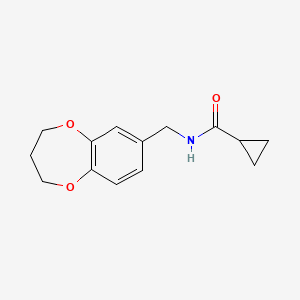![molecular formula C17H13F3N4OS B11247508 3-Isothiazolecarboxamide, 4-[(4-pyridinylmethyl)amino]-N-[3-(trifluoromethyl)phenyl]-](/img/structure/B11247508.png)
3-Isothiazolecarboxamide, 4-[(4-pyridinylmethyl)amino]-N-[3-(trifluoromethyl)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isothiazolecarboxamide, 4-[(4-pyridinylmethyl)amino]-N-[3-(trifluoromethyl)phenyl]- is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features an isothiazole ring, a pyridine moiety, and a trifluoromethyl-substituted phenyl group, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isothiazolecarboxamide, 4-[(4-pyridinylmethyl)amino]-N-[3-(trifluoromethyl)phenyl]- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Isothiazole Ring: The isothiazole ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Attachment of the Pyridine Moiety: The pyridine group is introduced via nucleophilic substitution reactions, often using pyridine derivatives and suitable leaving groups.
Introduction of the Trifluoromethyl-Substituted Phenyl Group: This step involves the use of trifluoromethylated reagents and coupling reactions to attach the phenyl group to the isothiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-Isothiazolecarboxamide, 4-[(4-pyridinylmethyl)amino]-N-[3-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the isothiazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, 3-Isothiazolecarboxamide, 4-[(4-pyridinylmethyl)amino]-N-[3-(trifluoromethyl)phenyl]- is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
The compound’s potential therapeutic applications are of significant interest. Researchers investigate its efficacy and safety in treating various diseases, including infections and cancers.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Isothiazolecarboxamide, 4-[(4-pyridinylmethyl)amino]-N-[3-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
3-Isothiazolecarboxamide derivatives: Compounds with similar isothiazole structures but different substituents.
Pyridine-based compounds: Molecules featuring the pyridine ring with various functional groups.
Trifluoromethyl-substituted phenyl compounds: Compounds with trifluoromethyl groups attached to phenyl rings.
Uniqueness
What sets 3-Isothiazolecarboxamide, 4-[(4-pyridinylmethyl)amino]-N-[3-(trifluoromethyl)phenyl]- apart is its combination of these three distinct moieties. This unique structure imparts specific chemical and biological properties that are not commonly found in other compounds, making it a valuable subject for research and application.
Properties
Molecular Formula |
C17H13F3N4OS |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
4-(pyridin-4-ylmethylamino)-N-[3-(trifluoromethyl)phenyl]-1,2-thiazole-3-carboxamide |
InChI |
InChI=1S/C17H13F3N4OS/c18-17(19,20)12-2-1-3-13(8-12)23-16(25)15-14(10-26-24-15)22-9-11-4-6-21-7-5-11/h1-8,10,22H,9H2,(H,23,25) |
InChI Key |
QTSMTVDWAMIJBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=NSC=C2NCC3=CC=NC=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-ethylphenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11247428.png)
![N-(3-chloro-4-methylphenyl)-4-[(4-methoxyphenyl)sulfonyl]-7-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11247435.png)
![1,1'-[6-(4-tert-butylphenyl)-3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone](/img/structure/B11247436.png)

![N-(3-chlorophenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11247454.png)
![N-benzyl-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazin-3-amine](/img/structure/B11247459.png)
![N-(3-chloro-2-methylphenyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11247462.png)
![2-ethyl-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)butanamide](/img/structure/B11247469.png)
![Methyl 3-[({1-[(4-fluorobenzyl)sulfonyl]piperidin-3-yl}carbonyl)amino]benzoate](/img/structure/B11247475.png)
![N-(2,6-Dimethylphenyl)-2-{[4-methyl-6-(piperidine-1-sulfonyl)quinolin-2-YL]sulfanyl}acetamide](/img/structure/B11247476.png)
![methyl 2-amino-4-(2-chlorophenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B11247477.png)

![N-(3-Chlorophenyl)-2-{[4-methyl-6-(morpholine-4-sulfonyl)quinolin-2-YL]sulfanyl}acetamide](/img/structure/B11247487.png)

